Enhanced Lipophilicity Over the Non-Methoxylated Analog for Improved Membrane Permeability
3,5-Difluoro-2-methoxybenzoic acid exhibits a significantly higher calculated lipophilicity (ACD/LogP: 2.09) compared to its direct analog, 3,5-difluorobenzoic acid (XLogP: 1.96) [1][2]. The addition of the ortho-methoxy group increases the LogP value by approximately 0.13 units, which can be a meaningful difference in a lead optimization campaign aiming to enhance membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.09 (ACD/LogP) |
| Comparator Or Baseline | 3,5-difluorobenzoic acid (CAS 455-40-3): 1.96 (XLogP) |
| Quantified Difference | ΔLogP ≈ +0.13 |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases. |
Why This Matters
Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value suggests improved passive diffusion across biological membranes, which is a crucial consideration for medicinal chemists selecting building blocks for orally bioavailable drug candidates.
- [1] ChemSpider. (n.d.). 3,5-DIFLUORO-2-METHOXYBENZOIC ACID. Royal Society of Chemistry. View Source
- [2] ChemicalDetail. (n.d.). 3,5-Difluorobenzoic acid. UCI Chemical Database. View Source
